

# Spectroscopic Characterization of 3-Deoxy Saxagliptin: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: 3-Deoxy Saxagliptin

Cat. No.: B050849

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Introduction: In the landscape of pharmaceutical development and quality control, the precise identification and characterization of active pharmaceutical ingredients (APIs) and their related impurities are of paramount importance. This guide provides a comprehensive technical overview of the spectroscopic data for **3-Deoxy Saxagliptin**, a known process impurity and potential degradation product of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. For researchers, scientists, and drug development professionals, understanding the spectroscopic fingerprint of such impurities is critical for method development, validation, and ensuring the safety and efficacy of the final drug product.

**3-Deoxy Saxagliptin**, with the chemical formula  $C_{18}H_{25}N_3O$  and a molecular weight of 299.41 g/mol, is structurally distinct from its parent compound by the absence of a hydroxyl group on the adamantane moiety. This seemingly minor modification results in a discernible shift in its spectroscopic properties. This guide will delve into the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data that define **3-Deoxy Saxagliptin**, offering a framework for its unambiguous identification.

While direct experimental spectra for **3-Deoxy Saxagliptin** are not widely published, this guide synthesizes expected spectroscopic characteristics based on the known structure of the molecule and by drawing direct comparisons with the well-documented spectroscopic data of Saxagliptin. This approach provides a robust, scientifically-grounded predictive analysis essential for any laboratory engaged in the analysis of Saxagliptin and its related substances.

# The Imperative of Spectroscopic Analysis in Impurity Profiling

The structural elucidation of pharmaceutical impurities is a cornerstone of regulatory compliance and drug safety.[1][2] Spectroscopic techniques like NMR, MS, and IR provide orthogonal and complementary information, allowing for a comprehensive characterization of a molecule's identity and purity. For an impurity like **3-Deoxy Saxagliptin**, these methods are not merely analytical procedures but tools for understanding its formation, ensuring its control, and ultimately safeguarding patient health.

## Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. [3] For **3-Deoxy Saxagliptin**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are instrumental in confirming its structure, particularly the absence of the tertiary hydroxyl group present in Saxagliptin.

### Predicted $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **3-Deoxy Saxagliptin** is expected to be similar to that of Saxagliptin, with the key difference being the signals associated with the adamantane ring. The absence of the hydroxyl group at the 3-position of the adamantane moiety will lead to the disappearance of the corresponding OH proton signal and a significant upfield shift of the protons attached to the carbons in its vicinity.

Comparative Analysis with Saxagliptin:

Assignment	Saxagliptin <sup>1</sup> H NMR (400 MHz, CD <sub>2</sub> Cl <sub>2</sub> , δ ppm)[4]	Predicted 3-Deoxy Saxagliptin <sup>1</sup> H NMR (δ ppm)	Rationale for Predicted Shift
Adamantane Protons	1.42-1.83 (m, 15H)	~1.40-1.80 (m, 16H)	The absence of the electron-withdrawing -OH group will cause a slight upfield shift and simplification of the multiplet pattern for adjacent protons. The total integration will increase by one proton.
Protons on Azabicyclo[3.1.0]hexane	0.87-1.0 (m, 2H), 2.10-2.18 (m, 2H), 2.25 (dd, 1H), 2.45 (ddd, 1H), 3.50-3.55 (m, 1H), 4.93 (dd, 1H), 5.25 (dd, 1H)	Largely Unchanged	The core bicyclic structure remains the same, so significant shifts are not anticipated for these protons.

## Predicted <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides a definitive confirmation of the absence of the hydroxyl group. The carbon atom that was previously bonded to the hydroxyl group in Saxagliptin will experience a significant upfield shift in the spectrum of **3-Deoxy Saxagliptin**.

Comparative Analysis with Saxagliptin:

Assignment	Saxagliptin <sup>13</sup> C NMR (100 MHz, CD <sub>2</sub> Cl <sub>2</sub> , δ ppm)[4]	Predicted 3-Deoxy Saxagliptin <sup>13</sup> C NMR (δ ppm)	Rationale for Predicted Shift
C-OH (Adamantane)	68.83	Absent	This signal will be absent in the 3-Deoxy analogue.
Other Adamantane Carbons	30.80, 30.93, 30.98, 35.88, 37.35, 37.92, 38.15, 41.62, 45.01, 45.08, 45.51	Shifted Upfield	The carbons in the vicinity of the former hydroxyl group will experience a notable upfield shift due to the removal of the deshielding effect of the oxygen atom.
Carbonyl (C=O)	173.43	Largely Unchanged	The electronic environment of the carbonyl group is distant from the modification and should remain largely unaffected.
Nitrile (C≡N)	120.15	Largely Unchanged	The nitrile group is also remote from the site of deoxygenation.
Azabicyclo[3.1.0]hexane Carbons	13.69, 18.00, 46.57, 60.90	Largely Unchanged	These carbons are part of the unchanged core structure.

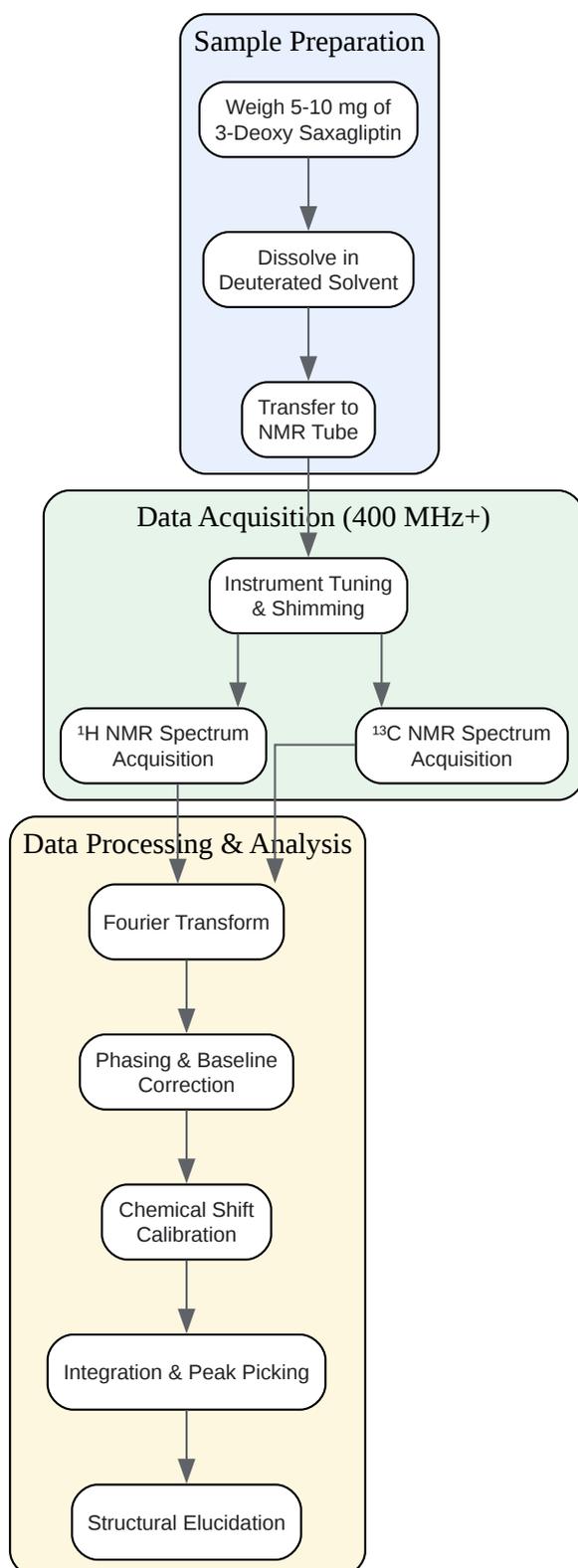
## Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a small molecule like **3-Deoxy Saxagliptin** is crucial for accurate structural interpretation.

Step-by-Step Methodology:

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the **3-Deoxy Saxagliptin** reference standard and dissolve it in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or CD<sub>2</sub>Cl<sub>2</sub>) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.[5]
- **Instrument Setup:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
- **<sup>1</sup>H NMR Acquisition:**
  - Tune and shim the probe to ensure a homogeneous magnetic field.
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
  - Set appropriate parameters, including a sufficient number of scans for a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay that allows for quantitative integration.
- **<sup>13</sup>C NMR Acquisition:**
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
  - Use a larger number of scans compared to <sup>1</sup>H NMR due to the lower natural abundance of the <sup>13</sup>C isotope.
- **Data Processing:**
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase the spectra and perform baseline correction.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
  - Integrate the <sup>1</sup>H NMR signals and pick the peaks for both <sup>1</sup>H and <sup>13</sup>C spectra.

## Visualization of NMR Workflow



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Caption: Workflow for NMR analysis of **3-Deoxy Saxagliptin**.

## Section 2: Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions, providing information about the molecular weight and elemental composition of a compound.[6][7] For **3-Deoxy Saxagliptin**, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its molecular formula.

### Expected Mass Spectrum

The primary ion expected in the mass spectrum of **3-Deoxy Saxagliptin**, using a soft ionization technique like electrospray ionization (ESI), would be the protonated molecule  $[M+H]^+$ .

Comparative Analysis with Saxagliptin:

Compound	Molecular Formula	Molecular Weight (Monoisotopic)	Expected $[M+H]^+$ ( $m/z$ )
Saxagliptin	$C_{18}H_{25}N_3O_2$	315.1947	316.19
3-Deoxy Saxagliptin	$C_{18}H_{25}N_3O$	299.2001	300.20

The mass spectrum of **3-Deoxy Saxagliptin** will show a base peak or a prominent peak at an  $m/z$  value that is 16 Da less than that of Saxagliptin, corresponding to the mass of an oxygen atom.

### Experimental Protocol for MS Data Acquisition

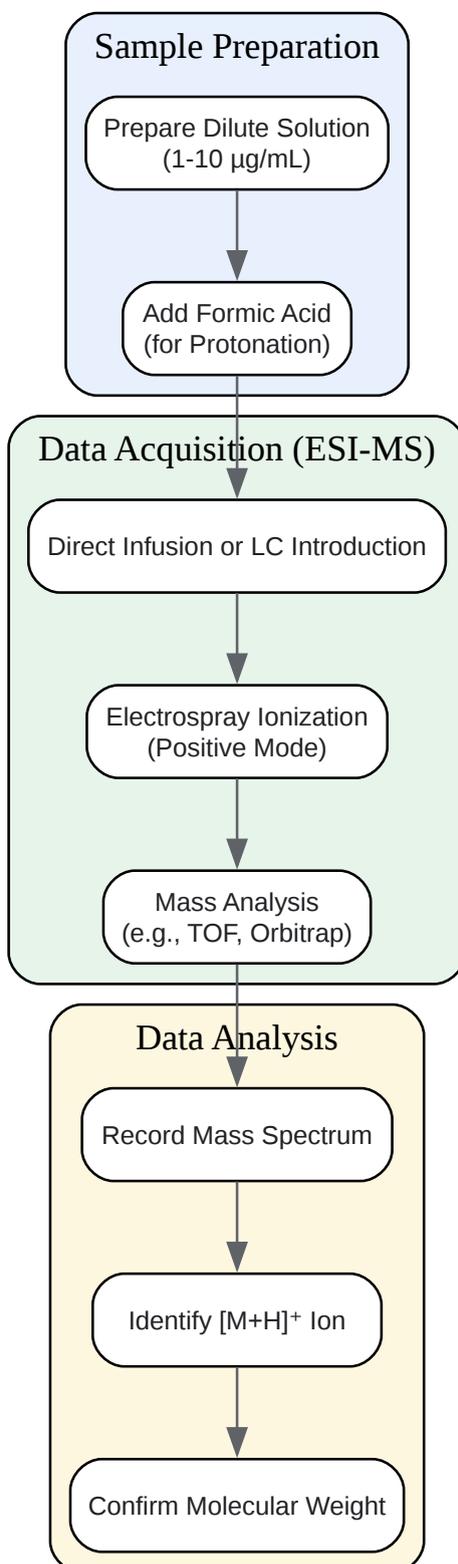
The following protocol outlines a typical procedure for obtaining an ESI-MS spectrum.

Step-by-Step Methodology:

- **Sample Preparation:** Prepare a dilute solution of **3-Deoxy Saxagliptin** (approximately 1-10  $\mu\text{g/mL}$ ) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.
- **Instrumentation:** Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

- **Infusion and Ionization:** Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system. Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
- **Mass Analysis:** The ions are transferred from the atmospheric pressure region of the source into the high vacuum of the mass analyzer. The mass analyzer separates the ions based on their  $m/z$  ratio.
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode over a relevant  $m/z$  range (e.g., 100-500 Da).

## Visualization of MS Workflow



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Caption: Workflow for Mass Spectrometry analysis of **3-Deoxy Saxagliptin**.

## Section 3: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

### Expected IR Spectrum

The most significant difference in the IR spectrum of **3-Deoxy Saxagliptin** compared to Saxagliptin will be the absence of the characteristic O-H stretching vibration.

Comparative Analysis with Saxagliptin:

Functional Group	Expected Wavenumber (cm <sup>-1</sup> ) in Saxagliptin	Expected in 3-Deoxy Saxagliptin	Rationale
O-H Stretch (Alcohol)	Broad peak around 3400-3200 cm <sup>-1</sup>	Absent	The hydroxyl group is not present in the molecule.
N-H Stretch (Amine)	~3350-3250 cm <sup>-1</sup>	Present	The primary amine group is retained.
C-H Stretch (Aliphatic)	~2950-2850 cm <sup>-1</sup>	Present	The adamantane and bicyclic rings contain numerous C-H bonds.
C≡N Stretch (Nitrile)	~2250-2200 cm <sup>-1</sup>	Present	The nitrile functional group is a key feature of the molecule.
C=O Stretch (Amide)	~1680-1630 cm <sup>-1</sup>	Present	The amide carbonyl group is present.

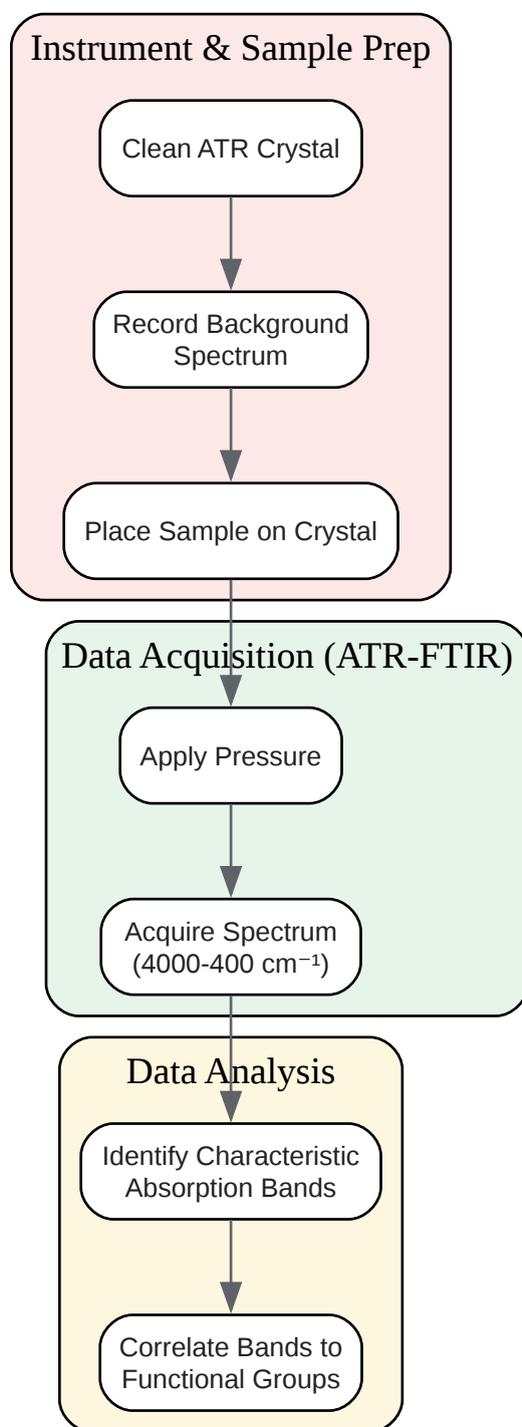
### Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid samples.[\[8\]](#)[\[9\]](#)[\[10\]](#)

### Step-by-Step Methodology:

- **Instrument Preparation:** Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- **Background Spectrum:** Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric (e.g., CO<sub>2</sub>, water vapor) or instrumental artifacts.
- **Sample Application:** Place a small amount of the solid **3-Deoxy Saxagliptin** powder directly onto the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm<sup>-1</sup>). Co-add multiple scans to improve the signal-to-noise ratio.
- **Data Analysis:** The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber. Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

## Visualization of IR Workflow



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Caption: Workflow for ATR-FTIR analysis of **3-Deoxy Saxagliptin**.

## Conclusion

The spectroscopic characterization of **3-Deoxy Saxagliptin** is a critical component of ensuring the quality and safety of Saxagliptin drug products. Through a combined application of NMR, MS, and IR spectroscopy, a unique and definitive analytical fingerprint of this impurity can be established. This guide provides a predictive yet scientifically rigorous overview of the expected spectroscopic data, based on the known structure of the molecule and in comparison to its parent compound. The key distinguishing features are the absence of the hydroxyl group signals in both NMR and IR spectra, and a 16 Da mass difference in the mass spectrum. The detailed experimental protocols and workflows presented herein offer a practical framework for researchers and scientists to confidently identify and characterize **3-Deoxy Saxagliptin** in their analytical endeavors.

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